molecular formula C7H10FNO3 B13059339 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13059339
M. Wt: 175.16 g/mol
InChI Key: OAOFZSZHDNWQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives followed by acetylation. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The acetyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding interactions with biological targets.

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

1-acetyl-3-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

OAOFZSZHDNWQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.